(2,3-Bis(trifluoromethylthio)phenyl)propanoic acid
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Overview
Description
(2,3-Bis(trifluoromethylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H8F6O2S2 and a molecular weight of 350.3 g/mol This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(trifluoromethylthio)phenyl)propanoic acid typically involves the introduction of trifluoromethylthio groups onto a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the reaction of a suitable phenyl precursor with trifluoromethylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards. The use of advanced equipment and techniques ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2,3-Bis(trifluoromethylthio)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to other functional groups.
Substitution: The compound can participate in substitution reactions where the trifluoromethylthio groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
(2,3-Bis(trifluoromethylthio)phenyl)propanoic acid has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of (2,3-Bis(trifluoromethylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,3-Bis(trifluoromethylthio)phenyl)propanoic acid include:
3-[2-(Trifluoromethyl)phenyl]propanoic acid: This compound has a similar structure but with only one trifluoromethyl group.
3,5-Bis(trifluoromethyl)hydrocinnamic acid: Another related compound with two trifluoromethyl groups but different positioning on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in the presence of two trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H8F6O2S2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-[2,3-bis(trifluoromethylsulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H8F6O2S2/c12-10(13,14)20-7-3-1-2-6(4-5-8(18)19)9(7)21-11(15,16)17/h1-3H,4-5H2,(H,18,19) |
InChI Key |
MWPKHVAFVSIGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
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